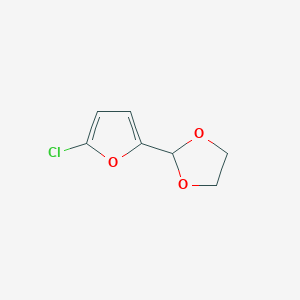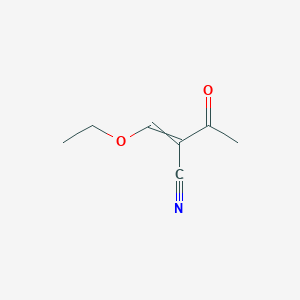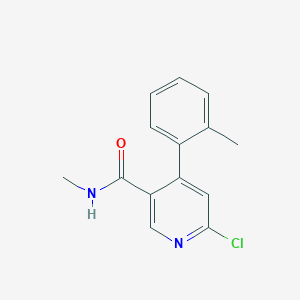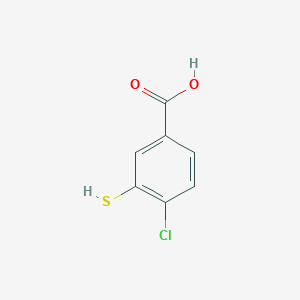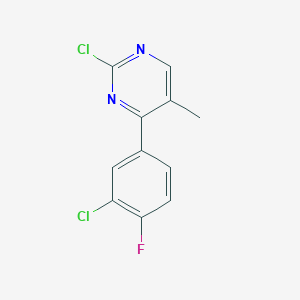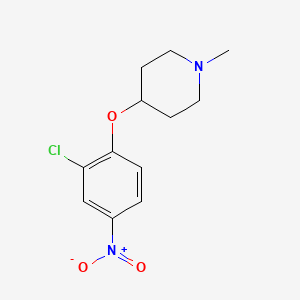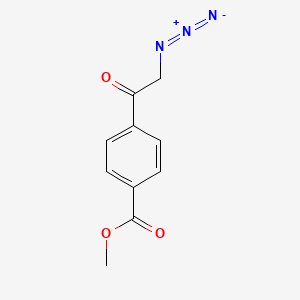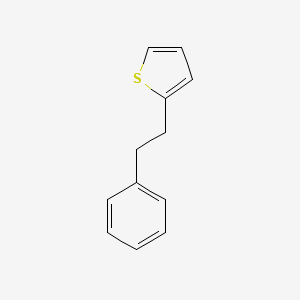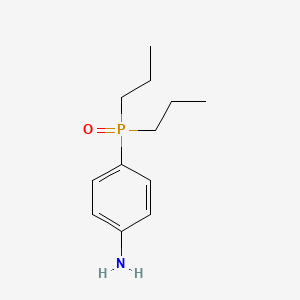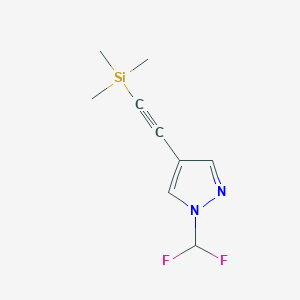
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
概要
説明
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and a trimethylsilyl-ethynyl group. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves the introduction of the difluoromethyl and trimethylsilyl-ethynyl groups onto a pyrazole ring. One common method involves the use of difluoromethylation and silylation reactions. The difluoromethyl group can be introduced via radical difluoromethylation using reagents such as difluoromethyl iodide and a radical initiator . The trimethylsilyl-ethynyl group can be introduced through a silylation reaction using trimethylsilyl acetylene and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require efficient purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the difluoromethyl or trimethylsilyl-ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学的研究の応用
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the trimethylsilyl-ethynyl group can influence its lipophilicity and membrane permeability .
類似化合物との比較
Similar Compounds
1H-Pyrazole, 1-(trifluoromethyl)-4-[2-(trimethylsilyl)ethynyl]-: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1H-Pyrazole, 1-(difluoromethyl)-4-[2-(methyl)ethynyl]-: Similar structure but with a methyl group instead of a trimethylsilyl group.
Uniqueness
1-(Difluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the combination of the difluoromethyl and trimethylsilyl-ethynyl groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H12F2N2Si |
|---|---|
分子量 |
214.29 g/mol |
IUPAC名 |
2-[1-(difluoromethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H12F2N2Si/c1-14(2,3)5-4-8-6-12-13(7-8)9(10)11/h6-7,9H,1-3H3 |
InChIキー |
LDPPFXNBRUEVIC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

